N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Description
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H21N3O6S3 and its molecular weight is 483.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Some derivatives of heterocyclic compounds, including those with a sulfonamide thiazole moiety, have been synthesized and evaluated for anticonvulsant activity. A compound closely related to the one exhibited significant anticonvulsive effects, offering 100% protection against picrotoxin-induced convulsion (Farag et al., 2012).
Photodynamic Therapy for Cancer Treatment
- A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed their potential for photodynamic therapy in cancer treatment. These derivatives showed good fluorescence properties, high singlet oxygen quantum yield, and are deemed suitable as Type II photosensitizers (Pişkin et al., 2020).
DNA Binding and Anticancer Activity
- Mixed-ligand copper(II)-sulfonamide complexes, including those derived from N-(benzo[d]thiazol-2-yl)benzenesulfonamide, have shown an ability to bind to DNA and exhibit genotoxicity and anticancer activity. These compounds have demonstrated effectiveness in inflicting DNA damage and inducing cell death primarily through apoptosis (González-Álvarez et al., 2013).
Antifungal Effects
- Compounds containing a benzo[d]thiazol-2-ylthio moiety have been synthesized and shown to be effective against certain fungi. Specifically, derivatives of dimethylpyrimidin exhibited antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antimicrobial and Cytotoxic Activities
- New thiazole derivatives, including those with a benzo[d]thiazol-2-yl moiety, have been synthesized and evaluated for their antimicrobial activity. Some derivatives showed significant antibacterial and anticandidal effects. They also exhibited cytotoxic activity against human leukemia cells (Dawbaa et al., 2021).
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S3/c1-22(2)31(26,27)15-8-9-16-17(12-15)29-19(20-16)21-18(23)10-11-30(24,25)14-6-4-13(28-3)5-7-14/h4-9,12H,10-11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLVEGMWDXIQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.